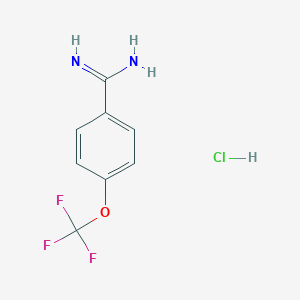

4-(Trifluoromethoxy)benzamidine hydrochloride

Description

Properties

IUPAC Name |

4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLOKJSAFAEHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)benzamidine hydrochloride is a synthetic small molecule belonging to the class of aromatic amidines. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a competitive inhibitor of serine proteases. While specific quantitative inhibitory data for this compound is limited in publicly available literature, this guide extrapolates its likely mechanism of action and experimental considerations based on extensive research into closely related benzamidine derivatives. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in drug discovery and development, particularly in therapeutic areas where serine protease activity is implicated, such as oncology.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure is characterized by a benzene ring substituted with a trifluoromethoxy group and an amidine group, and it is supplied as a hydrochloride salt to improve solubility and stability.

| Property | Value | Reference |

| IUPAC Name | 4-(trifluoromethoxy)benzenecarboximidamide hydrochloride | [1] |

| CAS Number | 121219-95-2 | [1] |

| Molecular Formula | C₈H₈ClF₃N₂O | |

| Molecular Weight | 240.61 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Room temperature | [1] |

| InChI Key | XKLOKJSAFAEHRR-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound is typically achieved through the Pinner reaction. This well-established method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.

Experimental Protocol: Pinner Reaction for Amidine Synthesis

This protocol is a generalized procedure based on the Pinner reaction for the synthesis of benzamidine derivatives.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

Dry hydrogen chloride (HCl) gas is bubbled through a solution of 4-(trifluoromethoxy)benzonitrile in an anhydrous alcohol (e.g., ethanol) at 0°C.

-

The reaction mixture is stirred under anhydrous conditions until the formation of the ethyl 4-(trifluoromethoxy)benzenecarboximidate hydrochloride (the Pinner salt) is complete.

-

The precipitated Pinner salt can be isolated by filtration.

Step 2: Ammonolysis to form the Amidine Hydrochloride

-

The isolated Pinner salt is then dissolved in a suitable solvent, such as ethanol.

-

The solution is saturated with anhydrous ammonia gas at a low temperature.

-

The reaction mixture is stirred, allowing the imidate to be converted to this compound.

-

The final product can be precipitated and purified by recrystallization.

Figure 1: Pinner reaction workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Benzamidine and its derivatives are well-documented as competitive inhibitors of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and tumor cell invasion. The positively charged amidine group of benzamidine derivatives mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, thereby blocking substrate access to the active site.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

A primary target of interest for benzamidine derivatives is the urokinase-type plasminogen activator (uPA). uPA is a serine protease that converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix. Elevated levels of uPA are strongly correlated with tumor metastasis and invasion, making it a key target in cancer therapy. Benzamidine derivatives have been shown to inhibit uPA activity.

| Compound | Target Enzyme | Ki (μM) |

| Benzamidine | uPA | 97 |

| Benzamidine | Trypsin | 21 |

| Benzamidine | Tryptase | 20 |

| Benzamidine | Factor Xa | 110 |

| Benzamidine | Thrombin | 320 |

| Benzamidine | tPA | 750 |

This data is for the parent compound benzamidine and is provided for reference.[2]

The trifluoromethoxy group at the 4-position of the benzene ring is expected to influence the compound's potency and selectivity due to its electronic and steric properties.

Figure 2: Inhibition of the uPA signaling pathway by this compound.

Experimental Protocols

Urokinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against human urokinase-type plasminogen activator (uPA) using a chromogenic substrate.

Materials:

-

Human uPA enzyme

-

Chromogenic uPA substrate (e.g., S-2444)

-

This compound

-

Assay buffer (e.g., 1X PBS or 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of human uPA enzyme to each well. Add the various concentrations of the inhibitor to the respective wells. Include a control with no inhibitor. Incubate at 37°C for 10 minutes.[3]

-

Substrate Addition: Add the chromogenic substrate (e.g., S-2444) to each well to a final concentration of 75 μM to initiate the reaction.[3]

-

Kinetic Measurement: Immediately monitor the cleavage of the chromogenic substrate by measuring the absorbance at 405 nm every minute for 10 minutes at 37°C using a microplate reader.[3]

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Figure 3: Experimental workflow for a urokinase inhibition assay.

Conclusion

This compound is a promising molecule for researchers in the field of serine protease inhibition. Its synthesis via the Pinner reaction is straightforward, and its mechanism of action as a competitive inhibitor is well-understood based on the extensive body of research on benzamidine derivatives. While specific quantitative data on its inhibitory potency is needed to fully elucidate its potential, this guide provides a solid foundation for its application in experimental settings. Future research should focus on determining the IC50 and Ki values of this compound against a panel of serine proteases to establish its potency and selectivity profile, which will be critical for its further development as a potential therapeutic agent.

References

- 1. 4-(Trifluoromethoxy)benzimidamide(HCl) | 121219-95-2 [chemicalbook.com]

- 2. Explaining urokinase type plasminogen activator inhibition by amino-5-hydroxybenzimidazole and two naphthamidine-based compounds through quantum biochemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzamidine hydrochloride is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethoxy group and a benzamidine moiety, suggests its potential as a modulator of biological targets, particularly enzymes such as serine proteases. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methods related to this compound, serving as a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound is an off-white solid. While extensive experimental data for this specific compound is not widely published, the following table summarizes its key identifiers and known properties.

| Property | Value | Reference |

| Chemical Name | 4-(trifluoromethoxy)benzenecarboximidamide hydrochloride | |

| CAS Number | 121219-95-2 | |

| Molecular Formula | C₈H₈ClF₃N₂O | |

| Molecular Weight | 240.61 g/mol | |

| Appearance | Off-white solid | |

| Purity | 95% | |

| Storage Temperature | Room temperature |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently available in the public domain. The melting point of a related compound, 4-(trifluoromethyl)benzamidine hydrochloride, is reported as 167 °C, but this should not be considered a direct proxy.

Synthesis

The synthesis of this compound can be achieved through the Pinner reaction, a well-established method for the preparation of amidines from nitriles. The general workflow for this synthesis is outlined below.

Caption: General workflow for the Pinner synthesis of this compound.

Experimental Protocol: Pinner Synthesis (General Procedure)

This protocol is a generalized procedure based on the Pinner reaction and may require optimization for the specific synthesis of this compound.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

A solution of 4-(trifluoromethoxy)benzonitrile in a twofold excess of anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0°C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution for approximately 1-2 hours, ensuring the reaction mixture remains saturated.

-

The flask is sealed and stored at a low temperature (e.g., 4°C) for 12-24 hours, during which time the imidate hydrochloride (Pinner salt) precipitates.

-

The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Conversion to the Amidine Hydrochloride

-

The dried imidate hydrochloride is suspended in anhydrous ethanol.

-

The suspension is cooled in an ice bath.

-

Anhydrous ammonia gas is bubbled through the suspension until saturation is reached.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm). The protons of the amidinium group (-C(=NH₂)NH₂) would likely appear as broad singlets further downfield and may exchange with D₂O.

-

¹³C NMR: The carbon atoms of the benzene ring would resonate in the aromatic region (approximately 120-150 ppm). The trifluoromethoxy group (-OCF₃) would show a characteristic quartet in the ¹³C NMR due to coupling with the fluorine atoms. The amidinium carbon would appear further downfield.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. A general method development workflow is presented below.

Caption: General workflow for developing an RP-HPLC method for this compound.

General RP-HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient from a high percentage of A to a high percentage of B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Biological Activity

Benzamidine and its derivatives are known inhibitors of serine proteases. The amidine group mimics the protonated side chain of arginine, a common substrate for these enzymes, allowing it to bind to the active site. The trifluoromethoxy group in this compound can influence its potency, selectivity, and pharmacokinetic properties.

While specific inhibitory data for this compound is scarce, related compounds have shown activity against various proteases. For example, benzamidine hydrochloride is a known inhibitor of trypsin, thrombin, and other serine proteases. Furthermore, some benzamide derivatives have demonstrated antiviral activity, such as against the H5N1 influenza virus.[1]

The potential mechanism of action involves the binding of the amidinium group to the S1 pocket of serine proteases, which often contains an aspartate residue that interacts with the positively charged side chains of arginine and lysine.

Caption: Hypothesized mechanism of competitive inhibition of a serine protease by 4-(Trifluoromethoxy)benzamidine.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the context of serine protease inhibition. This guide provides a foundational understanding of its chemical properties, a general synthetic approach, and analytical considerations. Further experimental work is required to fully elucidate its physical properties, optimize its synthesis, and characterize its biological activity profile. Researchers are encouraged to use this information as a starting point for their own investigations into this promising molecule.

References

Elucidation of the Structure of 4-(Trifluoromethoxy)benzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(Trifluoromethoxy)benzamidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide combines established chemical principles with data from structurally analogous compounds to propose a robust characterization framework. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound. The presence of the trifluoromethoxy group significantly influences its electronic properties and potential biological activity.

| Property | Value | Source/Method |

| IUPAC Name | 4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride | |

| CAS Number | 121219-95-2 | |

| Molecular Formula | C₈H₈ClF₃N₂O | |

| Molecular Weight | 240.61 g/mol | |

| Appearance | Off-white solid (Predicted) |

Proposed Synthesis

The most plausible and widely used method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitriles is the Pinner reaction. This two-step process involves the formation of an intermediate Pinner salt (an imino ether hydrochloride) followed by aminolysis.

Synthesis Workflow

An In-depth Technical Guide to the Mechanism of Action of Benzamidine-Based Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzamidine and its derivatives represent a cornerstone class of reversible, competitive inhibitors targeting trypsin-like serine proteases. Their fundamental mechanism relies on structural mimicry of the natural substrates, arginine and lysine, enabling them to bind with high affinity to the enzyme's active site. This interaction is primarily governed by the formation of a salt bridge between the inhibitor's cationic amidinium group and a conserved aspartate residue at the base of the S1 specificity pocket, supplemented by hydrophobic interactions. This foundational understanding has propelled the use of benzamidine not only as a ubiquitous laboratory tool for preventing proteolysis but also as a critical scaffold in the rational design of therapeutic agents, most notably anticoagulants that target key enzymes in the blood coagulation cascade like thrombin and Factor Xa. This guide provides a detailed exploration of this mechanism, supported by quantitative binding data, experimental methodologies, and visual representations of the underlying molecular and procedural logic.

Core Mechanism of Action

Benzamidine-based compounds function as reversible competitive inhibitors of serine proteases.[1][2] Their efficacy stems from their structural and electrostatic similarity to the side chains of arginine and lysine, which are the canonical substrates for trypsin-like enzymes.

2.1 Binding and Molecular Interactions

The core inhibitory action is centered on the interaction with the enzyme's active site, specifically the S1 subsite, which dictates substrate specificity. The mechanism involves several key interactions:

-

Competitive Binding: Benzamidine directly competes with the natural substrate for binding to the active site.[3][4]

-

Electrostatic Interaction: The defining feature of the interaction is the salt bridge formed between the positively charged amidinium group of the benzamidine inhibitor and the carboxylate side chain of a highly conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.[5][6] This strong ionic bond anchors the inhibitor in place.

-

Hydrophobic Interactions: The inhibitor's benzene ring engages in favorable hydrophobic interactions with the nonpolar side chains that line the walls of the S1 pocket, further stabilizing the enzyme-inhibitor complex.[5]

-

Reversibility: The binding is non-covalent, meaning the inhibitor can associate and dissociate from the enzyme, establishing a binding equilibrium.[7][8]

This binding mode effectively occludes the active site, preventing the access and subsequent cleavage of the natural peptide substrates.

Target Enzymes and Structure-Activity Relationship (SAR)

Benzamidine-based inhibitors are effective against a range of trypsin-like serine proteases. Key targets include enzymes central to digestion, blood coagulation, and fibrinolysis.[2][9]

Primary Targets:

-

Trypsin[10]

-

Urokinase-type Plasminogen Activator (uPA)[13]

-

Tissue-type Plasminogen Activator (tPA)[14]

-

Human Tissue Kallikrein (hK1)[3]

The benzamidine moiety serves as an excellent starting point (a "warhead") for designing highly potent and selective inhibitors. The structure-activity relationship (SAR) is well-explored:

-

Ring Substitutions: Modifying the benzene ring can alter hydrophobicity and electronic properties, fine-tuning the affinity for the S1 pocket.[9]

-

Extended Scaffolds: While the benzamidine group anchors the molecule in the S1 pocket, extending the structure allows for interactions with adjacent subsites (S2, S3, S4). This is a key strategy for improving both potency and selectivity. For instance, inhibitors with extended conformations are effective against Factor Xa, whereas those with more compact, folded structures are better suited for the well-defined pockets of thrombin.[16][17] This principle has guided the development of advanced anticoagulants.[12][18]

Quantitative Data: Inhibitory Potency

The inhibitory activity of benzamidine and its derivatives is quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

| Inhibitor | Target Enzyme | Kᵢ Value (μM) | Reference |

| Benzamidine | Trypsin | 35 | [7][10] |

| Benzamidine | Trypsin | 19 | [8] |

| Benzamidine | Trypsin | 21 | [13][14] |

| Benzamidine | Plasmin | 350 | [7][10] |

| Benzamidine | Thrombin | 220 | [7][10] |

| Benzamidine | Thrombin | 320 | [14] |

| Benzamidine | Acrosin | 4.0 | [8][15] |

| Benzamidine | Tryptase | 20 | [13][14] |

| Benzamidine | uPA | 97 | [13][14] |

| Benzamidine | Factor Xa | 110 | [13][14] |

| Benzamidine | tPA | 750 | [14] |

| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 | [3] |

| Compound 16* | Acrosin | 0.045 | [15] |

*alpha-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene

Experimental Protocols

Characterizing the mechanism of action of benzamidine-based inhibitors involves a combination of enzyme kinetics to determine potency and structural biology to visualize the binding mode.

5.1 Protocol: Enzyme Kinetics for IC₅₀ and Kᵢ Determination

This protocol describes a typical method for determining the inhibitory potency using a chromogenic or fluorogenic substrate.[19][20]

A. Materials and Reagents

-

Enzyme: Purified target serine protease (e.g., trypsin, thrombin).

-

Inhibitor: Benzamidine or a derivative thereof, prepared as a concentrated stock in a suitable solvent (e.g., water, DMSO).

-

Substrate: A specific fluorogenic or chromogenic peptide substrate for the target enzyme (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).

-

Assay Buffer: A buffer that maintains optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl with CaCl₂).

-

Equipment: Microplate reader capable of kinetic fluorescence or absorbance measurements, 96-well microplates (black plates for fluorescence).

B. Procedure

-

Reagent Preparation:

-

Prepare a series of inhibitor dilutions in assay buffer. It is common to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

-

Dilute the enzyme stock to a final working concentration in assay buffer.

-

Dilute the substrate stock to a final working concentration (typically at or near its Kₘ value) in assay buffer.

-

-

Assay Setup:

-

To the wells of a microplate, add the assay buffer.

-

Add a small volume of each inhibitor dilution to the appropriate wells. Include control wells with no inhibitor.

-

Add the diluted enzyme solution to all wells except for a "no-enzyme" control.

-

Incubate the plate for 15-30 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor and enzyme to reach binding equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements, recording the fluorescence or absorbance signal every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the signal vs. time plot.

-

Normalize the velocities to the "no inhibitor" control to get percent inhibition.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

If the Kₘ of the substrate is known, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.

-

5.2 Protocol: X-ray Crystallography for Structural Elucidation

This protocol provides a general workflow for determining the three-dimensional structure of an enzyme-inhibitor complex.[16]

A. Materials and Reagents

-

Protein: Highly purified and concentrated (e.g., 7-10 mg/mL) target protease.

-

Inhibitor: Benzamidine-based inhibitor of high purity.

-

Crystallization Reagents: Buffers, precipitants (e.g., PEG), and salts for screening crystallization conditions.

-

Equipment: Vapor diffusion crystallization plates, X-ray diffractometer.

B. Procedure

-

Complex Formation: Mix the purified protein with the inhibitor. A 5- to 20-fold molar excess of the inhibitor is typically used to ensure saturation of the enzyme's active sites.[16]

-

Crystallization:

-

Screen a wide range of crystallization conditions using high-throughput robotic or manual methods.

-

The most common method is vapor diffusion (hanging drop or sitting drop), where a drop containing the protein-inhibitor complex and crystallization solution is allowed to equilibrate with a larger reservoir of the solution.

-

Incubate plates under stable temperature conditions and monitor for crystal growth over days to weeks.

-

-

Data Collection:

-

Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen.

-

Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron source).

-

Collect diffraction data as the crystal is rotated in the beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement if a homologous structure exists.

-

Build and refine the atomic model of the protein-inhibitor complex to fit the electron density map, yielding a high-resolution 3D structure that reveals the precise binding mode and all molecular interactions.[16][21]

-

Application in Drug Design: Anticoagulants

The blood coagulation cascade is a series of enzymatic activations involving serine proteases, with Factor Xa and thrombin playing pivotal roles.[22] Dysregulation of this cascade can lead to thrombosis. Benzamidine-based inhibitors have been instrumental as scaffolds for developing oral anticoagulants.[11][12][23] By competitively inhibiting Factor Xa or thrombin, these drugs prevent the conversion of fibrinogen to fibrin, thereby blocking the formation of blood clots.[24]

Conclusion

The mechanism of action of benzamidine-based inhibitors is a classic example of competitive, active-site-directed inhibition. The foundational interactions—a salt bridge to a conserved aspartate in the S1 pocket complemented by hydrophobic contacts—are well-characterized through extensive kinetic and structural studies. This clear and potent mechanism makes benzamidine an invaluable tool for basic research and a highly successful scaffold for the structure-based design of selective and potent therapeutic agents, particularly in the field of anticoagulation. A thorough understanding of this mechanism is essential for professionals engaged in enzyme research and the development of novel protease-targeted drugs.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MEROPS - the Peptidase Database [ebi.ac.uk]

- 6. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adooq.com [adooq.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 23. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]

- 24. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Trifluoromethoxy)benzamidine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized protocols for the experimental determination of key physical characteristics.

Core Physical and Chemical Identifiers

While specific quantitative physical properties for this compound are not extensively documented, its fundamental chemical identifiers are well-established.[1][2][3][4] The compound is typically available as an off-white solid.[1]

| Property | Value | Source |

| CAS Number | 121219-95-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₈ClF₃N₂O | [2][3] |

| Molecular Weight | 240.61 g/mol | [1][2][3] |

| IUPAC Name | 4-(trifluoromethoxy)benzenecarboximidamide hydrochloride | |

| InChI Key | XKLOKJSAFAEHRR-UHFFFAOYSA-N | |

| Physical Form | Off-white solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the primary physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7][8]

Methodology: Capillary Melting Point Determination [7][9][10]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.[7][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[10]

-

Observation: The temperature at which the first liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is recorded as the end of the range.

Solubility Profiling

Determining the solubility of a compound in various solvents is essential for its application in drug development, particularly for formulation.

Methodology: Shake-Flask Method [11]

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.[11]

-

Sample Analysis: The saturated solution is carefully filtered to remove any undissolved solid. The concentration of the compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[12][13][14][15][16]

Methodology: ¹H and ¹³C NMR Spectroscopy [12][17]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[13]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. 1D spectra (¹H, ¹³C) are acquired using standard pulse sequences.

-

Spectral Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction). The chemical shifts, signal integrations (for ¹H), and coupling constants are analyzed to confirm the molecular structure.[14]

Logical Workflow Diagrams

The following diagrams illustrate key logical workflows relevant to the study of this compound.

Caption: Plausible synthetic pathway for 4-(Trifluoromethoxy)benzamidine HCl.

Caption: Experimental workflow for physical property determination.

References

- 1. This compound | 121219-95-2 [sigmaaldrich.com]

- 2. 4-三氟甲氧基苯甲脒(HCL) CAS#: 121219-95-2 [m.chemicalbook.com]

- 3. 4-三氟甲氧基苯甲脒(HCL) | 121219-95-2 [m.chemicalbook.com]

- 4. 121219-95-2 CAS|4-三氟甲氧基苯甲脒(HCL)|生产厂家|价格信息 [m.chemicalbook.com]

- 5. 4-(Trifluoromethoxy)benzimidamide(HCl) | 121219-95-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. ursinus.edu [ursinus.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. benchchem.com [benchchem.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 17. rsc.org [rsc.org]

A Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzamidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-(Trifluoromethoxy)benzamidine hydrochloride. Given the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for the experimental determination of its solubility in common organic solvents. The information herein is intended to empower researchers to generate precise and reliable solubility data for their specific applications.

Predicted Solubility Profile

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. Researchers are encouraged to use the experimental protocol outlined in the following section to determine these values. The table below is provided as a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| Methanol | ||||

| Ethanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Dichloromethane (DCM) | ||||

| Acetonitrile | ||||

| N,N-Dimethylformamide (DMF) | ||||

| User-defined solvent 1 | ||||

| User-defined solvent 2 |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, acetonitrile, DMF) of analytical grade or higher

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group has become a paramount tactic in contemporary drug design and development. Its unique electronic and physicochemical properties offer a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This guide provides a comprehensive overview of the role of the trifluoromethoxy group in medicinal chemistry, presenting key data, experimental methodologies, and visual representations of its impact on biological pathways.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group significantly alters the electronic and physical properties of a parent molecule. It is a strongly electron-withdrawing and highly lipophilic substituent, which can profoundly influence a drug candidate's behavior.

Lipophilicity

The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of approximately +1.04.[1] This value is greater than that of a trifluoromethyl (-CF3) group (π ≈ +0.88) and significantly more lipophilic than a simple methoxy group (π ≈ -0.02).[2] Increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, potentially improving its absorption and distribution.[3]

Table 1: Comparative Lipophilicity (logP) of Methoxy vs. Trifluoromethoxy Analogs

| Compound Pair | Methoxy (CH3O-) Analog logP | Trifluoromethoxy (CF3O-) Analog logP | ΔlogP (CF3O - CH3O) |

| Anisole / Trifluoromethoxybenzene | 2.11 | 3.15 | +1.04 |

| 4-Methoxyaniline / 4-(Trifluoromethoxy)aniline | 1.33 | 2.37 | +1.04 |

| 4-Methoxybenzoic acid / 4-(Trifluoromethoxy)benzoic acid | 1.96 | 3.00 | +1.04 |

Note: The ΔlogP values are approximated based on the Hansch π parameter and may vary slightly depending on the specific molecule and experimental conditions.

Electronic Effects and pKa

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property can significantly influence the acidity or basicity (pKa) of nearby functional groups. For instance, the presence of a trifluoromethoxy group on a phenolic ring will decrease the pKa of the hydroxyl group, making it more acidic. Conversely, it will decrease the pKa of an aniline, making it less basic.

Table 2: Comparative pKa Values of Methoxy vs. Trifluoromethoxy Analogs

| Compound Pair | Methoxy (CH3O-) Analog pKa | Trifluoromethoxy (CF3O-) Analog pKa | ΔpKa |

| 4-Methoxyphenol / 4-(Trifluoromethoxy)phenol | 10.21 | 9.17 | -1.04 |

| 4-Methoxyaniline / 4-(Trifluoromethoxy)aniline | 5.34 | 3.70 | -1.64 |

| 4-Methoxybenzoic acid / 4-(Trifluoromethoxy)benzoic acid | 4.47 | 3.78 | -0.69 |

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group can block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[3]

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Pair | Non-fluorinated Analog Half-life (t½, min) | Trifluoromethoxy Analog Half-life (t½, min) | Fold Increase in Stability |

| Generic Methoxy-Aryl Compound | 15 | > 120 | > 8 |

| Generic Methoxy-Heterocycle | 30 | > 120 | > 4 |

Note: This table presents illustrative data. Actual values are highly dependent on the specific molecular scaffold.

Synthesis of Trifluoromethoxy-Containing Compounds

The introduction of the trifluoromethoxy group into organic molecules can be challenging. Several methods have been developed, with O-trifluoromethylation of phenols being a common strategy.

Experimental Protocol: O-Trifluoromethylation of a Phenol

This protocol describes a general procedure for the synthesis of an aryl trifluoromethyl ether from a phenol.

Materials:

-

Phenol starting material

-

Trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent)

-

Base (e.g., sodium hydride, cesium carbonate)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1 equivalent) in the anhydrous solvent in a flame-dried flask.

-

Deprotonation: Add the base (1.1 equivalents) portion-wise to the solution at 0 °C and stir for 30 minutes.

-

Trifluoromethylation: Add the trifluoromethylating reagent (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed using an in vitro microsomal stability assay.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a typical procedure to determine the metabolic stability of a test compound.

Materials:

-

Test compound

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

-

Acetonitrile (for quenching the reaction)

-

Internal standard

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the test compound at the desired final concentration (typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (acetonitrile containing an internal standard) to stop the reaction.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the rate constant of elimination (k). The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Role in Modulating Biological Pathways

The inclusion of a trifluoromethoxy group can significantly impact a drug's interaction with its biological target and its overall mechanism of action. Below are examples of trifluoromethoxy-containing drugs and their respective signaling pathways.

Riluzole and the Glutamatergic Signaling Pathway

Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), modulates glutamatergic neurotransmission.[5] It is believed to act by inhibiting glutamate release and blocking postsynaptic glutamate receptors, thereby reducing excitotoxicity.[5]

Caption: Riluzole's modulation of glutamatergic signaling.

Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Hedgehog signaling pathway used in the treatment of basal cell carcinoma.[6] It acts by binding to and inhibiting the Smoothened (SMO) protein, a key component of this pathway.[7]

Caption: Sonidegib's inhibition of the Hedgehog pathway.

Delamanid and Pretomanid: Inhibition of Mycolic Acid Synthesis

Delamanid and Pretomanid are anti-tuberculosis drugs that target the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8][9] They are prodrugs that are activated by a bacterial nitroreductase enzyme.[9][10]

Caption: Inhibition of mycolic acid synthesis.

Celikalim and Potassium Channel Opening

Celikalim is a potassium channel opener that was developed for the treatment of hypertension. By opening potassium channels in vascular smooth muscle, it leads to hyperpolarization and vasodilation.

Caption: Celikalim's mechanism of action.

Conclusion

The trifluoromethoxy group is a valuable substituent in medicinal chemistry that offers a unique combination of properties to enhance the drug-like characteristics of a molecule. Its ability to increase lipophilicity, modulate pKa, and significantly improve metabolic stability makes it a powerful tool for lead optimization and the development of new therapeutic agents. As synthetic methodologies for its incorporation continue to advance, the prevalence of the trifluoromethoxy group in next-generation pharmaceuticals is expected to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Potassium channel openers: pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Substituted Benzamidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of substituted benzamidine derivatives, focusing on their synthesis, quantitative biological activity, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into this important class of compounds.

Introduction

Substituted benzamidine derivatives are a class of organic compounds characterized by a benzamidine core structure with various substituents on the phenyl ring. The benzamidine moiety is a strong basic group and can act as a bioisostere for the guanidinium group of arginine. This structural feature allows these derivatives to interact with a wide range of biological targets, particularly enzymes that recognize arginine residues, such as serine proteases. Consequently, substituted benzamidines have been extensively investigated for their therapeutic potential in various diseases, including thrombosis, inflammation, cancer, and infectious diseases. This guide will delve into the synthesis, enzyme inhibitory activity, and relevant signaling pathways associated with these promising compounds.

Synthesis of Substituted Benzamidine Derivatives

The synthesis of substituted benzamidine derivatives typically involves the conversion of a corresponding nitrile precursor. A common and effective method is the Pinner reaction, which proceeds via an imidate intermediate.

General Experimental Protocol for Synthesis via the Pinner Reaction

This protocol describes a general method for the synthesis of a benzamidine hydrochloride salt from a substituted benzonitrile.

Materials:

-

Substituted benzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride (HCl) gas

-

Anhydrous diethyl ether

-

Ammonia (in ethanol or as a gas)

Procedure:

-

Formation of the Imidate Hydrochloride: A solution of the substituted benzonitrile in anhydrous ethanol is cooled in an ice bath. Dry HCl gas is bubbled through the solution until saturation. The reaction mixture is then stirred at room temperature for an extended period (typically 12-48 hours) to allow for the formation of the ethyl imidate hydrochloride precipitate.

-

Isolation of the Imidate Hydrochloride: The precipitated imidate hydrochloride is collected by filtration, washed with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and then dried under vacuum.

-

Ammonolysis to the Benzamidine Hydrochloride: The dried imidate hydrochloride is suspended in a solution of ammonia in ethanol. The mixture is stirred at room temperature until the conversion to the benzamidine is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Benzamidine Hydrochloride: The solvent is removed under reduced pressure, and the resulting crude benzamidine hydrochloride can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Biological Activity and Quantitative Data

Substituted benzamidine derivatives are potent inhibitors of various enzymes, most notably serine proteases. Their inhibitory activity is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Inhibition of Serine Proteases

Benzamidine derivatives are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA). They bind to the active site of these enzymes, mimicking the side chain of arginine.

Table 1: Inhibition Constants (Ki) of Substituted Benzamidine Derivatives against Serine Proteases

| Compound/Substituent | Trypsin Ki (µM) | Thrombin Ki (µM) | Plasmin Ki (µM) | Reference |

| Benzamidine | 18.4 - 35 | 220 | 350 | [1][2] |

| 4-Aminobenzamidine | - | - | - | |

| 4-Chlorobenzamidine | - | - | - | |

| 3,4-Dichlorobenzamidine | - | - | - | |

| 4-Amidinophenylpyruvic acid | - | - | - | [3] |

| Nα-dansyl-3-amidinophenylalanine n-butylamide | 0.0016 | 0.0029 | 0.0024 | [4] |

Note: A comprehensive table would require a systematic review of numerous primary literature sources, and the provided values are illustrative examples.

Table 2: IC50 Values of Substituted Benzamidine Derivatives against Urokinase-Type Plasminogen Activator (uPA)

| Compound | IC50 (µM) | Reference |

| 4-Chlorophenylguanidine | 6-7 | [5] |

| Amiloride | 6-7 | [5] |

| B428 (4-substituted benzo[b]thiophene-2-carboxamidine) | 0.32 | [5][6] |

| B623 (4-substituted benzo[b]thiophene-2-carboxamidine) | 0.07 | [5][6] |

| Benzamidine | 96 (for huPA protease) | [2] |

Experimental Protocol for Determining Enzyme Inhibition (Ki)

The following is a general protocol for determining the inhibition constant (Ki) of a competitive inhibitor using spectrophotometric assays.

Materials:

-

Purified enzyme (e.g., trypsin, uPA)

-

Substrate (a chromogenic or fluorogenic substrate specific for the enzyme)

-

Inhibitor (substituted benzamidine derivative)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. A series of inhibitor dilutions should be prepared.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.

-

Data Analysis:

-

Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.

-

Fit the data to the Michaelis-Menten equation to determine the apparent Km (Kₘ,app) at each inhibitor concentration.

-

To determine the Ki for a competitive inhibitor, create a secondary plot of Kₘ,app versus the inhibitor concentration. The x-intercept of this plot will be equal to -Ki. Alternatively, use non-linear regression analysis to fit the data directly to the equation for competitive inhibition.[7][8][9]

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzamidine derivatives often stem from their ability to modulate specific signaling pathways by inhibiting key enzymes.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[10][11][12][13][14] Benzamidine derivatives can inhibit uPA, thereby blocking this cascade.

Protease-Activated Receptor (PAR) Signaling

Serine proteases like thrombin can activate Protease-Activated Receptors (PARs) by cleaving their N-terminal domain, which then acts as a tethered ligand to initiate intracellular signaling.[15][16][17][18][19] By inhibiting these proteases, benzamidine derivatives can prevent PAR activation and downstream signaling events, which are often implicated in inflammation and thrombosis.

Conclusion and Future Directions

Substituted benzamidine derivatives represent a versatile class of compounds with significant therapeutic potential, primarily as enzyme inhibitors. Their ability to selectively target serine proteases involved in critical pathological pathways makes them attractive candidates for drug development. The quantitative structure-activity relationship (QSAR) studies on these derivatives have provided valuable insights for the design of more potent and selective inhibitors. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical utility. Furthermore, exploring novel therapeutic applications of substituted benzamidines beyond enzyme inhibition, such as their potential as antibacterial or anticancer agents, could open up new avenues for drug discovery. The detailed methodologies and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of the Amino-Terminal Fragment (ATF) on the Activity and Inhibition of Urokinase-Type Plasminogen Activator (uPA) – SQ Online [sqonline.ucsd.edu]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.graphpad.com [cdn.graphpad.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzamidine Compounds

Benzamidine, a simple aromatic amidine with the formula C₆H₅C(NH)NH₂, serves as a foundational scaffold in medicinal chemistry.[1] It is widely recognized as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and other serine proteases.[1][2] The inherent ability of the benzamidine moiety to interact with the active sites of these enzymes has made it a crucial starting point for the design and development of a wide array of therapeutic agents.[3][4] This technical guide delves into the core principles of benzamidine-based drug discovery, detailing synthetic methodologies, structure-activity relationships, and the biological evaluation of novel derivatives.

Core Concepts: Mechanism of Action and Structure-Activity Relationship (SAR)

The therapeutic efficacy of benzamidine derivatives is rooted in their mechanism of action at the molecular level. The cationic amidino group is a key pharmacophore that mimics the side chain of arginine, allowing it to bind to the S1 specificity pocket of serine proteases, which typically contains an aspartate or glutamate residue.[3] This interaction is a primary driver of the inhibitory activity.

Structure-Activity Relationship (SAR) studies are pivotal in optimizing the potency and selectivity of benzamidine-based inhibitors. Key findings from various studies indicate that:

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzamidine ring significantly influence inhibitory activity. Hydrophobicity and electron-donating properties of the substituents can affect the binding affinity for enzymes like thrombin, plasmin, and C1s.[5] For instance, in the inhibition of acrosin, various derivatives of benzamidine proved to be more potent than the parent compound.[6]

-

Linker and Surface Recognition Domain: Modern inhibitor design often incorporates a linker region and a surface recognition domain (Cap) in addition to the benzamidine zinc-binding motif (ZBM). This modular design allows for fine-tuning of interactions with the target enzyme.[7]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as oxadiazoles and triazoles, can lead to novel compounds with diverse biological activities, including antimicrobial and antifungal properties.[8][9]

A generalized workflow for the discovery and development of novel benzamidine compounds is illustrated below.

Synthesis of Novel Benzamidine Derivatives

The synthesis of novel benzamidine compounds often involves multi-step reactions starting from readily available precursors. The following sections detail the experimental protocols for the synthesis of representative classes of benzamidine derivatives.

This class of compounds has shown promising antibacterial activity against pathogens implicated in periodontal disease.[8][10] The synthesis involves the condensation of an acetohydrazide intermediate with various aromatic acids.[8]

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 2-(4-carbamimidoylphenoxy)acetate (2): An equimolar concentration (0.01 mol) of 4-hydroxybenzenecarboximidamide, ethyl chloroacetate, and anhydrous potassium carbonate are dissolved in absolute ethanol. The mixture is refluxed for 18 hours at 60°C.[11]

-

Step 2: Synthesis of 2-(4-carbamimidoylphenoxy)acetohydrazide (3): Compound (2) is treated with hydrazine hydrate in ethanol and refluxed to yield the acetohydrazide intermediate.[11][12]

-

Step 3: Synthesis of 4-((5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamidine (5a-e): An equimolar concentration of compound (3) (0.02 M) and a substituted 3-phenoxy benzoic acid are dissolved in 10 mL of phosphoryl chloride and refluxed for 8 hours. The mixture is then cooled, washed with ice, filtered, and recrystallized from methanol with activated charcoal to obtain the pure product.[8]

Novel imino bases of benzamidine have demonstrated significant antimicrobial activity.[11][12] These compounds are synthesized by reacting the acetohydrazide intermediate with various aromatic aldehydes.[12]

Experimental Protocol:

-

General Procedure: Compound (3) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) are dissolved in absolute ethanol. A catalytic amount of glacial acetic acid (0.1 mL) is added to the mixture. The mixture is refluxed at 50°C for 8 hours. After completion, the resulting imino base is dried and recrystallized from absolute ethanol and activated charcoal.[11]

Benzamidine derivatives containing 1,2,3-triazole moieties have been investigated for their antifungal properties.[9]

Experimental Protocol:

-

General Procedure for Synthesis of 4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl) methyl)-benzamidines: The synthesis involves a multi-step process starting from 4-(azidomethyl)benzonitrile, followed by the formation of the triazole ring and subsequent conversion to the final benzamidine derivatives.[9]

Data Presentation: Biological Activity of Novel Benzamidine Derivatives

The biological evaluation of newly synthesized benzamidine compounds is crucial to determine their therapeutic potential. Quantitative data from these assays allow for direct comparison of the efficacy of different derivatives.

The antimicrobial activity of novel heterocyclic and imino-based benzamidine derivatives has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters.

Table 1: Antimicrobial Activity of Novel Benzamidine Derivatives against P. gingivalis and E. coli

| Compound | MIC (µg/mL) vs P. gingivalis | MBC (µg/mL) vs P. gingivalis | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs E. coli | Reference |

| 5b | - | 250 | - | - | [8] |

| 5c | - | - | - | 250 | [8] |

| 5d | - | 250 | - | - | [8] |

| 5e | - | 125 | - | 125 | [8] |

| 6b | - | 125 | - | 125 | [8] |

| 4a-c (Imino Bases) | 31.25 - 125 | - | 31.25 - 125 | - | [11][12] |

Note: "-" indicates data not specified in the cited source.

Benzamidine and its derivatives are well-known inhibitors of serine proteases. Their inhibitory constants (Ki) are a measure of their potency.

Table 2: Inhibition Constants (Ki) of Benzamidine and Derivatives against Various Enzymes

| Compound | Target Enzyme | Ki Value | Reference |

| Benzamidine | Trypsin | 10 - 40 µM | [3] |

| Benzamidine | Plasmin | 10 - 40 µM | [3] |

| Benzamidine | Thrombin | 10 - 40 µM | [3] |

| Benzamidine | Acrosin | 4.0 x 10⁻⁶ M | [6] |

| alpha-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | Acrosin | 4.5 x 10⁻⁸ M | [6] |

Certain benzamide derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant in Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | IC₅₀ (µM) | Selectivity (AChE/BChE) | Reference |

| 7a (Picolinamide derivative) | 2.49 ± 0.19 | 99.40 | [13][14] |

Signaling Pathways and Mechanism of Inhibition

Benzamidine derivatives primarily exert their effects by inhibiting serine proteases, which are involved in a multitude of physiological and pathological processes, including blood coagulation, digestion, and inflammation.[2][4]

The diagram below illustrates the competitive inhibition of a serine protease by a benzamidine derivative.

Conclusion and Future Perspectives

The benzamidine scaffold remains a highly valuable starting point for the development of potent and selective enzyme inhibitors and other therapeutic agents. The synthetic versatility of the benzamidine core allows for the creation of diverse libraries of compounds with a wide range of biological activities. Future research will likely focus on the development of derivatives with improved pharmacokinetic properties, such as enhanced oral bioavailability, which has been a limitation for some earlier benzamidine-based drugs.[15] The continued exploration of novel heterocyclic and other complex derivatives holds significant promise for the discovery of new treatments for a variety of diseases, from bacterial infections to cancer.[10][16]

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Trifluoromethoxy)benzamidine Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(Trifluoromethoxy)benzamidine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is based on the well-established Pinner reaction, which transforms a nitrile into an amidine hydrochloride through an imidate intermediate.

Introduction

This compound is a key intermediate in the development of various therapeutic agents. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This protocol outlines a reliable, two-step synthesis from the readily available 4-(trifluoromethoxy)benzonitrile.

Overall Reaction Scheme

The synthesis proceeds via a two-step Pinner reaction. First, 4-(trifluoromethoxy)benzonitrile reacts with ethanol in the presence of hydrogen chloride to form the ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (Pinner salt). This intermediate is then treated with ammonia to yield the desired this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethoxy)benzonitrile |

| Key Reagents | Anhydrous Ethanol, Hydrogen Chloride (gas), Ammonia (gas) |

| Intermediate | Ethyl 4-(trifluoromethoxy)benzimidate hydrochloride |

| Final Product | This compound |

| Typical Yield | 85-95% |

| Purity (HPLC) | >98% |

| Appearance | White to off-white crystalline solid |

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (or condenser with a drying tube)

-

Ice bath

-

Anhydrous ethanol

-

4-(Trifluoromethoxy)benzonitrile

-

Hydrogen chloride gas

-

Ammonia gas

-

Anhydrous diethyl ether

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum oven

Step 1: Synthesis of Ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq).

-

HCl Addition: Cool the solution in an ice bath to 0°C. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C. Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Reaction: Seal the flask and allow the mixture to stir at 0-5°C for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting nitrile using Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Once the reaction is complete, collect the precipitated Pinner salt by filtration under anhydrous conditions. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl. Dry the ethyl 4-(trifluoromethoxy)benzimidate hydrochloride under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Ammonolysis: Suspend the dried ethyl 4-(trifluoromethoxy)benzimidate hydrochloride (1.0 eq) in anhydrous ethanol in a clean, dry flask equipped with a gas inlet tube and a stirrer.

-

Ammonia Addition: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with vigorous stirring. The reaction is typically complete within 2-4 hours.

-

Reaction Completion and Isolation: The formation of ammonium chloride as a byproduct will be observed. After the reaction is complete (monitored by TLC or the disappearance of the imidate), evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a mixture of this compound and ammonium chloride. To purify, recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. The desired product is less soluble and will crystallize upon cooling, leaving the more soluble ammonium chloride in the mother liquor.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50°C to a constant weight.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Pinner Reaction Mechanism

Application Notes and Protocols for 4-(Trifluoromethoxy)benzamidine HCl in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzamidine hydrochloride is a versatile chemical scaffold with significant potential in drug discovery. The presence of the trifluoromethoxy (-OCF3) group substantially influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety for the development of novel therapeutic agents. The trifluoromethoxy group is known to be more lipophilic than the trifluoromethyl (-CF3) group, which can enhance a molecule's ability to cross biological membranes.[1] Furthermore, the carbon-fluorine bond's strength contributes to increased metabolic stability, a desirable characteristic for drug candidates.[1]

While the closely related analog, 4-(trifluoromethyl)benzamidine, is recognized as an inhibitor of serine proteases like trypsin and thrombin, research indicates that 4-(trifluoromethoxy)benzamidine serves as a key building block for modulators of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[2] These receptors are implicated in a variety of neurological and psychiatric disorders, making them a critical target for therapeutic intervention.[2][3]

These application notes provide an overview of the utility of 4-(Trifluoromethoxy)benzamidine HCl, with a focus on its application as a scaffold for GluN2B-containing NMDA receptor antagonists. Detailed protocols for its synthesis and use in relevant assays are also presented.

Data Presentation: Structure-Activity Relationships of N-Substituted 4-(Trifluoromethoxy)benzamidine Derivatives

The following table summarizes the binding affinity (Ki) of a series of N-substituted 4-(trifluoromethoxy)benzamidine derivatives for the GluN2B subunit of the NMDA receptor. This data highlights the structure-activity relationship (SAR) and demonstrates how modifications to the parent scaffold can influence biological activity.[2]

| Compound ID | R-Group (Substitution on Benzyl Moiety) | Ki (nM) for GluN2B |

| 9 | 2-Methoxy | 100 |

| 12 | 2,5-Dimethoxy | 80 |

| 16 | 3-Hydroxy | 100 |

| 18 | 4-Hydroxy-3-methoxy | 80 |

Data extracted from Beinat, C., et al. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 828-830.[2]

Experimental Protocols